

Suc-Ala-Ala-Pro-Gly-pNA substrate specificity profile

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Compound Focus: Suc-Ala-Ala-Pro-Gly-pNA

Cat. No.: S12867471

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Proposed Structure for Your Comparison Guide

Once you gather the data, you can organize it using the following frameworks.

Kinetic Parameters Comparison

You should aim to populate a table with the following columns for **Suc-Ala-Ala-Pro-Gly-pNA** and its alternatives. The key parameters to compare are:

Substrate	Enzyme	$k_{(cat)}$ (s^{-1})	$K_{(m)}$ (μM)	$k_{(cat)}/K_{(m)}$ ($M^{-1}s^{-1}$)	Reference
Suc-Ala-Ala-Pro-Gly-pNA	e.g., Elastase	[Value]	[Value]	[Value]	[Citation]
Suc-Ala-Ala-Pro-Leu-pNA [1]	e.g., Elastase				
Suc-Ala-Ala-Pro-Phe-pNA [2]	e.g., Elastase				

Substrate	Enzyme	k_{cat} (s^{-1})	K_{m} (μM)	$k_{\text{cat}}/K_{\text{m}}$ ($\text{M}^{-1}\text{s}^{-1}$)	Reference
Suc-Ala-Ala-Ala-pNA	e.g., Elastase				

Experimental Protocol Summary

The experimental methodology for obtaining the data in the table above is typically based on a continuous spectrophotometric assay. Here is a generalized protocol:

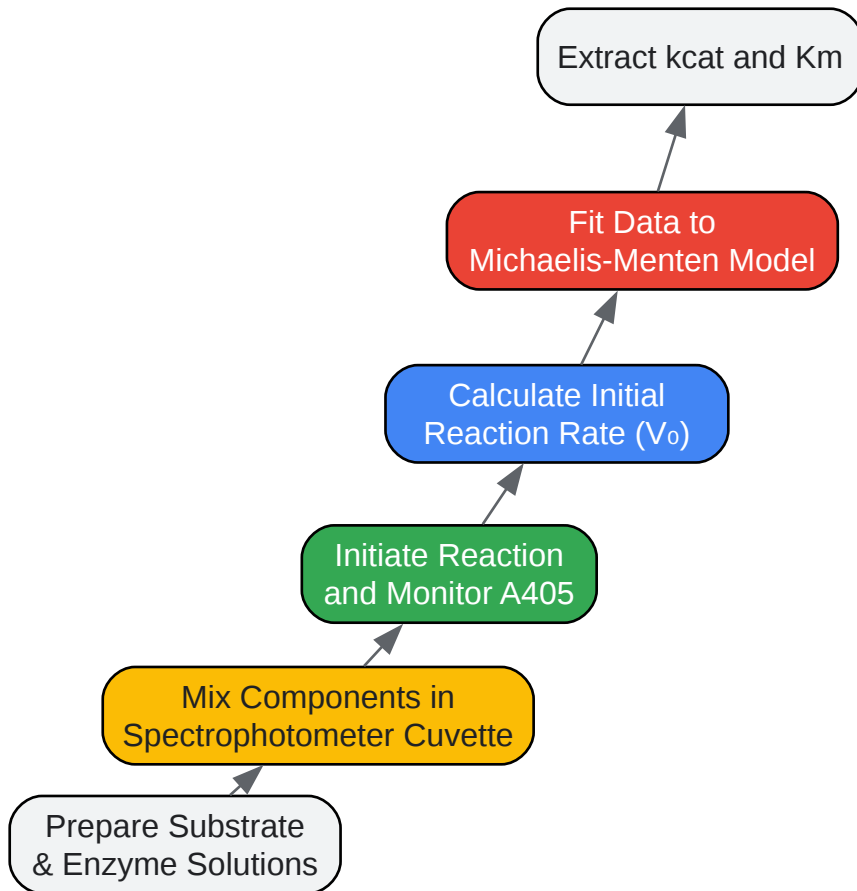
- **Principle:** The hydrolysis of the p-nitroanilide (pNA) bond by a protease releases free p-nitroaniline, which causes a measurable increase in absorbance at 405 nm.
- **Reaction Setup:**
 - **Buffer:** A suitable buffer is used, such as 50 mM Tris-HCl or HEPES, often containing 100 mM NaCl and 0.1% PEG, pH 8.0.
 - **Temperature:** The reaction is maintained at a constant temperature (e.g., 25°C).
 - **Substrate Variation:** The reaction is initiated by adding a fixed amount of enzyme to a series of solutions containing the substrate at varying concentrations (e.g., 5-200 μM).
- **Data Collection:** The increase in absorbance at 405 nm is monitored for 1-5 minutes using a spectrophotometer.
 - The initial rate of reaction (V_0) is calculated from the linear portion of the absorbance-time curve.
- **Data Analysis:**
 - **Calculation:** The initial velocity (V_0) is converted to a rate of product formation (e.g., $\mu\text{M}/\text{s}$) using the extinction coefficient of p-nitroaniline ($\epsilon \sim 9,900 \text{ M}^{-1}\text{cm}^{-1}$).
 - **Curve Fitting:** The values for k_{cat} and K_{m} are determined by fitting the velocity data against substrate concentration to the Michaelis-Menten equation, typically using non-linear regression software.

Pathway and Workflow Visualizations

To fulfill your request for Graphviz diagrams, here are two relevant visualizations that can be included in your guide. The DOT code is provided for your use.

Protease Activity Assay Workflow

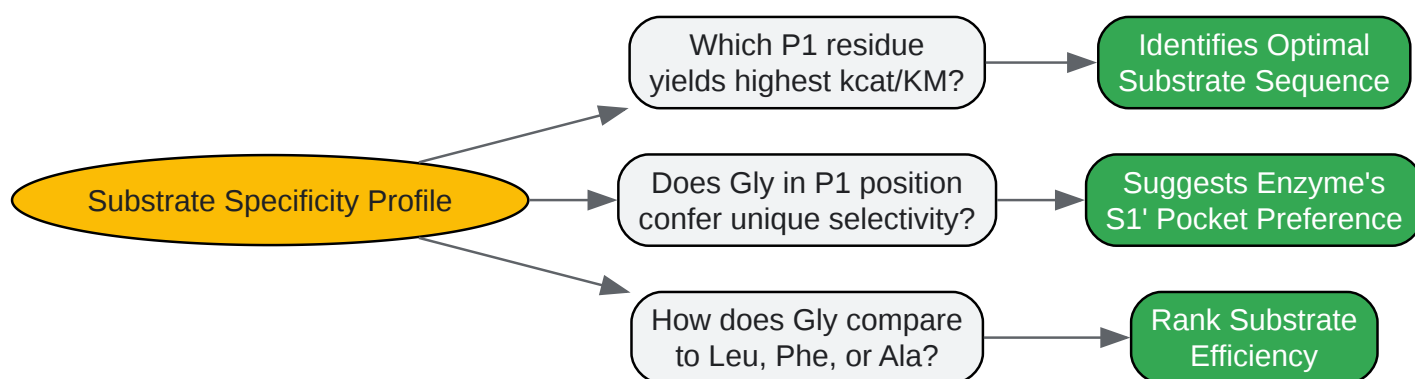
This diagram illustrates the logical workflow of the experimental protocol described above.



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Substrate Specificity Profile Logic

This diagram outlines the decision-making process for interpreting a substrate specificity profile, which is central to your guide's objective.



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References

1. - Suc - Ala - Ala -Leu- Pro | CAS#:70968-04-6 | Chemsrvc pNA [chemsrc.com]
2. of the peptidyl prolyl cis-trans isomerase... Substrate specificities [pubmed.ncbi.nlm.nih.gov]

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